molecular formula C22H23N5O5S B2712737 N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-95-3

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2712737
CAS No.: 868226-95-3
M. Wt: 469.52
InChI Key: RFKYHDYNIOLCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidinone derivative featuring a thioether-linked acetamide substituent and a 3,4-dimethoxybenzamide group. The compound’s core structure includes a 1,6-dihydropyrimidin-4-one ring, substituted at position 2 with a thioethyl chain bearing an m-tolylamino group and at position 5 with a 3,4-dimethoxybenzamide moiety. This structure is synthesized via alkylation of thiopyrimidines, a method commonly employed for analogous compounds .

Properties

IUPAC Name

N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-12-5-4-6-14(9-12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-7-8-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKYHDYNIOLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, amino and oxo groups, and a thioether linkage, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Molecular Structure

The molecular formula of this compound is C22H23N5O5S, with a molecular weight of 469.52 g/mol. The structure incorporates:

  • Pyrimidine ring : Essential for nucleic acid interactions.
  • Amino group : Potentially involved in hydrogen bonding.
  • Thioether linkage : May enhance lipophilicity and membrane permeability.
PropertyValue
Molecular FormulaC22H23N5O5S
Molecular Weight469.52 g/mol
PurityTypically >95%

Antibacterial Activity

Research indicates that compounds structurally similar to N-(4-amino-6-oxo...) exhibit significant antibacterial properties. A study on thiazolo[3,2-a]pyrimidin derivatives showed that certain modifications could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with nitro substituents demonstrated notable inhibitory activity, suggesting that similar structural features in our compound might yield comparable results .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of pyrimidine derivatives. For instance, compounds related to N-(4-amino-6-oxo...) have shown cytotoxicity against various cancer cell lines, including gastric carcinoma (MGC-803) and breast adenocarcinoma (MCF-7). The mechanism of action is believed to involve interference with nucleic acid metabolism or signaling pathways .

The biological activity of N-(4-amino-6-oxo...) can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of related compounds, various derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds with similar thioether linkages exhibited enhanced activity, suggesting that N-(4-amino-6-oxo...) may also possess significant antibacterial properties .

Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs showed promising anti-proliferative effects, particularly against breast and gastric cancer cells. The study concluded that further exploration into the mechanism of action could elucidate the therapeutic potential of N-(4-amino-6-oxo...) .

Comparison with Similar Compounds

Detailed Research Findings

NMR Spectral Analysis

Comparative NMR studies of pyrimidinone derivatives reveal critical insights into substituent effects:

  • Regions A and B Shifts : In the target compound and analogs, chemical shifts in regions corresponding to the thioethyl chain (δ 2.18–4.11 ppm) and aromatic protons (δ 6.05–7.60 ppm) vary significantly. For example, the benzyl-substituted compound shows aromatic proton signals at δ 7.60–7.27 ppm (multiplet), while the target compound’s 3,4-dimethoxybenzamide group would likely exhibit upfield shifts (δ 6.5–7.0 ppm) due to electron-donating methoxy groups .
Physicochemical Properties
  • Solubility: The 3,4-dimethoxybenzamide group likely enhances aqueous solubility compared to non-polar benzyl or p-tolyl groups in analogs .
  • Stability : The thioether linkage in the target compound may exhibit greater oxidative stability than sulfonamide derivatives (e.g., ) due to reduced electrophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU or HATU in polar aprotic solvents (e.g., DMF) with bases such as DIPEA or NMM. Reaction temperatures typically range from 0°C to room temperature, with purification via column chromatography. For example, pyrimidinedione derivatives synthesized under similar conditions achieved >90% purity using HPLC .

Q. Which characterization techniques are critical for confirming its structure?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments.
  • HRMS : For precise molecular weight validation.
  • X-ray crystallography (if applicable): To resolve stereochemical ambiguities. highlights the use of single-crystal X-ray studies for analogous pyrimidine derivatives .

Q. How can researchers assess its purity and stability?

  • Methodological Answer :

  • HPLC : Monitor purity (>95% is typical for research-grade compounds) and detect degradation products.
  • TGA/DSC : Evaluate thermal stability under storage conditions.
  • pH stability assays : Test solubility and degradation in buffers (e.g., PBS) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Use standardized assays such as:

  • Antimicrobial : Broth microdilution against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substitutions at the pyrimidine ring (e.g., replacing m-tolyl with fluorobenzyl) and compare bioactivity. shows that benzylthio substituents enhance antimicrobial activity .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can data contradictions in bioactivity results be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and liquid culture methods.
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products.
  • Strain-Specific Testing : Address variability by testing across multiple bacterial strains (e.g., Proteus vulgaris vs. E. coli) .

Q. What strategies optimize yield and scalability for industrial research?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry to improve reaction efficiency (CRDC subclass RDF2050108).
  • Membrane Separation : Purify intermediates via nanofiltration (CRDC subclass RDF2050104) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated?

  • Methodological Answer :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life.
  • Plasma Protein Binding : Use ultrafiltration to assess free fraction availability.
  • LogP Determination : Quantify lipophilicity via shake-flask method, critical for blood-brain barrier penetration predictions .

Q. What advanced techniques validate its mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure inhibition constants (Ki) against purified targets (e.g., kinases or proteases).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Transcriptomics : RNA-seq to identify downstream gene expression changes .

Methodological Considerations Table

Research Aspect Key Techniques Evidence References
Synthesis OptimizationHATU/DIPEA-mediated coupling, HPLC
Structural ConfirmationNMR, HRMS, X-ray crystallography
Bioactivity ScreeningBroth microdilution, MTT assays
Pharmacokinetic ProfilingMicrosomal assays, LogP determination
Mechanistic ValidationCETSA, Transcriptomics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.